molecular formula C23H28O4 B11966004 2,2'-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) CAS No. 19419-23-9

2,2'-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione)

Cat. No.: B11966004
CAS No.: 19419-23-9
M. Wt: 368.5 g/mol
InChI Key: HLVZCZIDSROVCO-UHFFFAOYSA-N
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Description

2,2’-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) is a chemical compound with the molecular formula C23H28O4 and a molecular weight of 368.477 g/mol . This compound is known for its unique structure, which includes two 5,5-dimethylcyclohexane-1,3-dione units connected by a phenylmethylene bridge. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2,2’-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) typically involves the reaction of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione. One efficient method includes the use of biobased gluconic acid aqueous solution at 40°C . Another method involves the tandem reaction of Knoevenagel condensation and Michael addition using water as a solvent without a catalyst . These methods provide a straightforward approach to synthesizing this compound under mild conditions.

Chemical Reactions Analysis

2,2’-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur, especially at the phenylmethylene bridge, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The phenylmethylene bridge plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science .

Comparison with Similar Compounds

2,2’-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific chemical properties and applications

Properties

IUPAC Name

2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-phenylmethyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c1-22(2)10-15(24)20(16(25)11-22)19(14-8-6-5-7-9-14)21-17(26)12-23(3,4)13-18(21)27/h5-9,19-21H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVZCZIDSROVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324298
Record name 2,2'-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19419-23-9
Record name NSC406331
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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